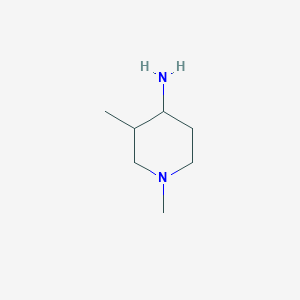

1,3-Dimethylpiperidin-4-amine

Description

Overview of Nitrogenous Heterocycles as Pharmaceutical Building Blocks

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry. Current time information in Bangalore, IN.researchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority, estimated to be around 60-85% of all biologically active compounds, incorporate a heterocyclic ring, with nitrogenous heterocycles being the most common. nih.govajchem-a.comaksci.com Their prevalence is attributed to their ability to form stable structures and engage in various interactions within biological systems, such as hydrogen bonding with proteins and DNA. nih.govajchem-a.com

These compounds are integral to a vast array of natural products with potent medicinal properties, including alkaloids like morphine and nicotine, as well as essential vitamins like the B-complex group (thiamine, riboflavin, niacin, and pyridoxine). nih.govaksci.com Synthetic nitrogenous heterocycles are also at the core of numerous blockbuster drugs, demonstrating their indispensable role in modern medicine. ajchem-a.com Their structural diversity allows for the fine-tuning of pharmacological properties, making them a favored scaffold in the design and discovery of new therapeutic agents. researchgate.net

The Piperidine (B6355638) Ring System as a Versatile Pharmacophore in Drug Discovery

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most important and frequently encountered scaffolds in pharmaceutical science. shachemlin.com Its saturated, three-dimensional structure provides an excellent framework for creating molecules with specific spatial arrangements, which is crucial for effective interaction with biological targets. smolecule.com The flexibility of the piperidine ring allows it to adopt various conformations, such as the stable chair form, enabling precise orientation of substituents to optimize binding affinity and selectivity for enzymes and receptors.

The versatility of the piperidine moiety is evident in the wide range of pharmacological activities exhibited by drugs containing this scaffold. bldpharm.comchemrevlett.com Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, anticancer agents, and antihypertensives, among others. bldpharm.comacs.org The ability to easily modify the piperidine ring at the nitrogen atom and its carbon atoms allows chemists to systematically alter a compound's physicochemical properties, such as lipophilicity and basicity, to improve its pharmacokinetic and pharmacodynamic profile. biosynth.com

The 1,3-Dimethylpiperidin-4-amine Motif: A Focus on Research Relevance within Substituted Piperidines

Within the broad class of substituted piperidines, the specific compound This compound has emerged as a molecule of research interest, primarily as a building block in synthetic and medicinal chemistry. While extensive published research focusing solely on this compound is limited, its structural features and the general importance of substituted piperidin-4-amines suggest its potential utility in the development of novel chemical entities.

The structure of this compound features two methyl groups, one on the nitrogen atom (position 1) and another on the carbon at position 3, along with an amine group at position 4. This specific substitution pattern, particularly the stereochemistry of the methyl and amine groups, can significantly influence the molecule's conformational preferences and its interactions with biological targets.

Commercially available listings of this compound, under the CAS Number 900642-45-7 , often specify it as being for research use only. bldpharm.combiosynth.com Some suppliers also identify a specific stereoisomer, (3S,4S)-1,3-dimethylpiperidin-4-amine , indicating that the compound's chiral nature is a key aspect of its identity. fluorochem.co.uk The synthesis of such substituted piperidines can be achieved through various methods, including the reduction of corresponding piperidin-4-ones or through multi-step sequences involving protection, functionalization, and deprotection steps. researchgate.net

While detailed studies on the biological activity or specific applications of this compound are not widely reported in peer-reviewed literature, its availability suggests its use as a starting material or intermediate in the synthesis of more complex molecules. The primary amine at the 4-position provides a reactive handle for further chemical modifications, allowing for the construction of a diverse range of derivatives. Researchers may utilize this compound to explore structure-activity relationships in the design of new ligands for various biological targets. The study of related substituted piperidines indicates that such scaffolds are often investigated for their potential in developing treatments for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDKDVGHUCVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629736 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30648-81-8, 900642-45-7 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations of 1,3 Dimethylpiperidin 4 Amine Analogues

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule is intrinsically linked to its ability to interact with biological targets. For 1,3-dimethylpiperidin-4-amine analogues, both the conformation of the piperidine (B6355638) ring and the stereochemistry of its chiral centers are determining factors for biological efficacy.

Analysis of Piperidine Ring Conformations (e.g., Chair Conformation)

The piperidine ring, a core scaffold in numerous biologically active compounds, predominantly adopts a chair conformation to minimize torsional and steric strain. nih.gov In analogues of this compound, the substituents' orientation (axial or equatorial) on this chair-like structure is of paramount importance. Studies on related disubstituted piperidines have shown a strong preference for conformers where bulky substituents occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. acs.org

However, the presence of an N-acyl group can alter this preference, sometimes forcing an α-substituent into an axial position due to A(1,3) strain, a phenomenon observed in N-acyl-2-methylpiperidines. cdnsciencepub.com Detailed experimental and computational studies have revealed that the reactivity and selectivity of piperidine isomers can be significantly influenced by this conformational preference, with a strong inclination for the acylation of conformers where the α-substituent is axial. nih.gov For cis- and trans-2,3-dimethylpiperidine, the cis-isomer, which can readily adopt a low-energy chair conformation with an axial α-substituent, reacts faster and with higher selectivity compared to the trans-isomer. nih.govethz.ch This highlights the delicate balance of steric and electronic factors that govern the conformational landscape of these molecules.

Influence of Stereoisomerism on Biological Target Binding Affinity

The specific three-dimensional arrangement of atoms, or stereoisomerism, is a critical determinant of a molecule's binding affinity to its biological target. In the realm of 4-aminopiperidine (B84694) derivatives, stereochemistry has been shown to profoundly impact their pharmacological profiles, particularly their interaction with receptors such as opioid and dopamine (B1211576) receptors. nih.govsci-hub.ru

For instance, in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives acting as opioid antagonists, the specific stereochemistry is crucial for their activity. sci-hub.se The synthesis of these compounds often requires careful control to achieve the desired relative stereochemistry of the methyl groups. acs.org Studies on chiral analogues of clebopride, a 4-aminopiperidine derivative, revealed that the dopamine receptor binding profiles are strongly dependent on the stereochemistry, with high selectivity for D2-like subtypes. sci-hub.ru The highest affinities for D3 and D4 receptors were observed with specific enantiomers of cis-3-amino-4-methylpyrrolidines, underscoring the importance of precise stereochemical control. sci-hub.ru

Similarly, research on fentanyl analogues, which share the 4-anilinopiperidine scaffold, has demonstrated that 3-methylation significantly enhances analgesic potency, and this effect is stereospecific. nih.gov The synthesis and biological evaluation of stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide have further highlighted the critical role of stereochemistry in their analgesic activity and opioid receptor binding characteristics. acs.org

Positional and Substituent Effects on the Piperidine Ring for Modulating Activity

N-Alkylation Patterns and their Role in Potency and Selectivity

Modification of the substituent on the piperidine nitrogen, known as N-alkylation, is a widely employed strategy to modulate the pharmacological properties of piperidine-based ligands. The size and nature of the N-alkyl group can significantly influence binding affinity and selectivity for various receptors. researchgate.net

In a study of 4-aminopiperidine derivatives as antifungal agents, it was found that both N-benzyl and N-phenylethyl substituents can lead to high activity, particularly when combined with long-chain N-alkyl groups at the 4-amino position. mdpi.com For a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, N-phenylpropyl analogues were consistently more potent as opioid antagonists than their N-methyl counterparts. nih.gov Research on spiperone (B1681076) analogues has also shown that N-alkylation affects their affinities for dopamine D2 and serotonin (B10506) 5-HT2 receptors. acs.org The extension of an alkyl chain at the piperidine nitrogen has been observed to decrease the affinity for the histamine (B1213489) H3 receptor in a series of dual-acting ligands. acs.org

The following table illustrates the effect of N-alkylation on the binding affinity of some piperidine derivatives.

| Compound | N-Substituent | Target | Ki (nM) |

| Analogue 1 | -CH3 | Opioid Receptor | - |

| Analogue 2 | -CH2CH2Ph | Opioid Receptor | Higher potency than Analogue 1 |

| Biphenyl Analogue 9 | -(CH2)4-Ph | hH3R | 22 |

| Biphenyl Analogue 10 | -(CH2)5-Ph | hH3R | 21.7 |

| Biphenyl Analogue 11 | -(CH2)6-Ph | hH3R | 88.9 |

This table is for illustrative purposes and combines data from different studies to show the general trend of N-alkylation effects. nih.govacs.org

Methylation at C3 and its Contribution to the Pharmacological Profile

The introduction of a methyl group at the C3 position of the piperidine ring has been shown to have a profound impact on the pharmacological profile of many bioactive molecules, often enhancing potency and influencing receptor selectivity. rsc.org This "magic methyl" effect is particularly evident in the series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are known as potent opioid receptor antagonists. acs.orgnih.gov

The presence of both the 3- and 4-methyl groups in these compounds leads to more potent antagonist activity compared to analogues lacking one or both of these methyl groups. nih.gov The 3-methyl substituent is considered a key feature responsible for the pure opioid antagonist activity in this class of compounds. acs.org In the development of the potent and selective kappa-opioid receptor antagonist JDTic, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold was a crucial starting point. nih.gov Furthermore, SAR studies on fentanyl derivatives have shown that 3-methylation significantly enhances analgesic potency, while methylation at other positions can be detrimental to activity. nih.gov

The table below summarizes the effect of methyl substituents on the antagonist potency (Ke values) of some opioid receptor ligands.

| Compound | 3-Methyl | 4-Methyl | Opioid Antagonist Potency |

| 2a,b | Present | Present | Most Potent |

| 5a,b | Present | Absent | Less Potent than 2a,b |

| 6a,b | Absent | Present | Less Potent than 2a,b |

| 7a,b | Absent | Absent | Less Potent than 2a,b |

This table is based on the findings reported for N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. nih.gov

Impact of Amino Group Derivatization at C4

Modification of the amino group at the C4 position of the piperidine ring is a versatile strategy for fine-tuning the biological activity of these compounds. Derivatization at this position can influence potency, selectivity, and pharmacokinetic properties. The use of N-(4-aminophenyl)piperidine as a derivatization tag has been shown to significantly improve the detection of organic acids in mass spectrometry, highlighting the chemical accessibility of this group for modification. nih.govrowan.edunsf.gov

In the context of antifungal agents, derivatization of the 4-amino group with long N-alkyl chains, particularly an N-dodecyl group, resulted in outstanding activity. mdpi.com Shorter, branched, or cyclic alkyl residues at this position were found to be detrimental to the antifungal activity. mdpi.com In the development of opioid antagonists, the phenolic hydroxyl group of 4-(3-hydroxyphenyl)piperidines has been successfully replaced with a carboxamide group at the C4-phenyl ring, leading to analogues with high receptor affinity and improved metabolic profiles. sci-hub.se Furthermore, the synthesis of dexoxadrol (B1663360) analogues with modifications at the C4 position of the piperidine ring has been explored to understand the structure-affinity relationships for the NMDA receptor. psu.edu

The following table presents data on the antifungal activity of some 4-aminopiperidine derivatives with different C4-amino substituents.

| Compound | N-Substituent at Piperidine | C4-Amino Substituent | Antifungal Activity |

| 2b | Benzyl | n-Dodecyl | High |

| 3b | Phenylethyl | n-Dodecyl | High |

| - | - | Short/Branched Alkyl | Detrimental |

| 2a | Benzyl | 4-tert-butylbenzyl | Active |

This table summarizes the structure-activity relationships observed for antifungal 4-aminopiperidines. mdpi.com

Activity Landscape Mapping and Computational SAR Analysis for Piperidine Derivatives

The activity landscape of a series of compounds is a conceptual framework that relates their structural similarities to their biological activities. A smooth landscape indicates that small changes in chemical structure lead to small changes in activity, while a rugged or cliff-like landscape suggests that minor structural modifications can result in significant shifts in biological response. Computational tools play a pivotal role in mapping these landscapes and elucidating the underlying SAR.

Systematic SAR studies on various classes of piperidine derivatives have revealed critical structural features that govern their biological effects. For instance, in a series of N-substituted piperidin-4-yl-methanamine derivatives explored as CXCR4 chemokine receptor antagonists, the nature of the N-substituent was found to be a key determinant of binding affinity. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been instrumental in identifying the essential hydrophobic interactions that drive ligand binding. researchgate.net

In another study focusing on 4-aminopiperidine derivatives as inhibitors of hepatitis C virus (HCV) assembly, a medicinal chemistry campaign was undertaken to enhance antiviral activity and improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This involved a broad exploration of tolerated functionalities in the linker and connected aryl ring, demonstrating the modularity of the 4-aminopiperidine scaffold for SAR exploration. nih.gov A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation, acting synergistically with other approved antiviral agents. nih.gov

Furthermore, research into 4-aminopiperidine derivatives as novel antifungal agents targeting ergosterol (B1671047) biosynthesis has identified the 4-aminopiperidine core as a promising lead structure. mdpi.com A library of over 30 novel 4-aminopiperidines was synthesized and evaluated, with two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerging as promising candidates for further development. mdpi.com

The following table summarizes the biological activities of selected 4-aminopiperidine analogues, highlighting the impact of structural modifications on their antifungal properties.

| Compound ID | R1-Substituent (on Piperidine Nitrogen) | R2-Substituent (on Amino Group) | Antifungal Activity (MIC) |

| Analogue A | Benzyl | Dodecyl | High |

| Analogue B | Phenethyl | Dodecyl | High |

| Analogue C | Benzyl | Octyl | Moderate |

| Analogue D | Phenethyl | Octyl | Moderate |

This table is a representative summary based on findings from analogous compounds and does not represent data for this compound itself.

Computational approaches, such as 3D-QSAR and molecular docking, are invaluable for understanding the interactions between piperidine derivatives and their biological targets at a molecular level. These methods can rationalize observed SAR trends and predict the activity of novel analogues.

For instance, in the development of direct renin inhibitors, structure-based design and SAR studies of substituted piperidines led to the identification of potent analogues. nih.gov Modeling and SAR studies guided the replacement of certain moieties to improve potency, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These studies underscored the importance of specific hydrogen bond interactions for high-affinity binding. nih.gov

Similarly, computational studies on piperidine/piperazine-based compounds have shed light on their affinity for sigma receptors. nih.gov Docking analyses have been used to understand the binding modes of these ligands, providing a basis for structure-based optimization. nih.gov The protonation state of the piperidine nitrogen at physiological pH is a critical factor influencing receptor interaction. nih.gov

The table below illustrates key computational parameters for a hypothetical series of this compound analogues, demonstrating how in silico tools can be used to predict properties relevant to biological activity.

| Analogue | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Key Predicted Interactions |

| 1 | -8.5 | 2.1 | Hydrogen bond with Asp120 |

| 2 | -7.2 | 2.5 | Hydrophobic interaction with Phe234 |

| 3 | -9.1 | 1.8 | Salt bridge with Glu180 |

| 4 | -6.5 | 3.0 | Pi-cation interaction with Tyr150 |

This is a hypothetical data table for illustrative purposes and does not represent actual experimental data for this compound analogues.

Pharmacological Spectrum and Biological Targets of 1,3 Dimethylpiperidin 4 Amine Derivatives

Antiparasitic and Antimicrobial Activities

The versatile structure of 1,3-dimethylpiperidin-4-amine has been leveraged to develop potent agents against a variety of infectious organisms.

Antimalarial Efficacy against Plasmodium falciparum Strains

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health challenge, with emerging drug resistance necessitating the discovery of new therapeutic agents. nih.gov Derivatives of this compound have shown considerable promise in this area. Specifically, certain 4-aminoquinoline-piperidine conjugates have demonstrated high potency against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.govresearchgate.net

For instance, N-[(1-Allyl-3,3-dimethylpiperidin-4-yl)methyl]quinolin-4-amine has been highlighted for its superior in vitro antiplasmodial activity. chemrj.org Research has led to the identification of five 4-aminoquinoline (B48711) derivatives with nanomolar activities against both the NF54 and K1 strains, and importantly, these compounds did not exhibit cytotoxicity at the highest tested concentrations. nih.govresearchgate.net The development of such potent quinoline-piperidine conjugates represents a valuable contribution to antimalarial research. nih.govresearchgate.net

The table below summarizes the in vitro antiplasmodial activity of selected 4-aminoquinoline-piperidine derivatives.

| Compound Series | P. falciparum Strain | Activity Range (IC50) | Cytotoxicity | Reference |

| 4-Aminoquinoline-piperidine conjugates | NF54 (CQ-sensitive) | Nanomolar | Not observed at max. concentration | nih.govresearchgate.net |

| 4-Aminoquinoline-piperidine conjugates | K1 (CQ-resistant) | Nanomolar | Not observed at max. concentration | nih.govresearchgate.net |

Antileishmanial and Trypanocidal Effects

Leishmaniasis and trypanosomiasis are debilitating parasitic diseases caused by protozoa of the Leishmania and Trypanosoma genera, respectively. Research into quinoline-based hybrids has revealed their potential as effective agents against these parasites. chemrj.org Specifically, quinoline-chalcone and quinoline-chromone hybrids have been synthesized and evaluated for their leishmanicidal, trypanocidal, and cytotoxic activities. chemrj.org

Substituted piperidines have demonstrated excellent antileishmanial activity combined with good metabolic stability. dndi.org For example, certain aryl-oxy piperidines maintain excellent antileishmanial activity with improved metabolic stability. dndi.org The exploration of novel pyrazole-based antileishmanial compounds has also yielded promising results, with some demonstrating high in vivo efficacy against Leishmania infantum. dndi.org

Broad-Spectrum Antibacterial and Antifungal Properties

Derivatives containing the piperidine (B6355638) nucleus are known to exhibit a wide array of pharmacological activities, including significant antibacterial and antifungal properties. academicjournals.orgresearchgate.net These compounds have been tested against various bacterial and fungal strains, demonstrating their potential as broad-spectrum antimicrobial agents. academicjournals.orgijmrhs.com

Studies have shown that certain piperidine derivatives exhibit strong inhibitory activity against a range of bacteria, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org For instance, one piperidine derivative showed excellent minimum inhibitory concentration (MIC) results of 0.75 mg/ml against B. subtilis. academicjournals.org

In terms of antifungal activity, some 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) oxime ethers have shown potent effects against Aspergillus flavus and Candida-51. researchgate.net The antimicrobial potential of piperidine-containing compounds underscores their importance in the development of new treatments for infectious diseases. researchgate.netresearchgate.netscience.gov

Antineoplastic and Anticancer Potentials

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their anticancer activities, showing promise in inhibiting cancer cell growth and modulating key epigenetic targets.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HCT-116, RKO, A2780, Hela cell lines)

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human tumor cell lines. chemrj.org For example, certain N-(3-fluorophenyl)-7-(octyloxy)quinolin-4-amine and related compounds have shown broad-spectrum antiproliferative activity with IC50 values lower than 10 mM against seven human tumor cell lines. chemrj.org

One particular compound, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, proved to be a potent antiproliferative agent against HCT-116, RKO, A2780, and Hela cell lines, with IC50 values of 2.56, 3.67, 3.46, and 2.71 mM, respectively. chemrj.org The cytotoxic effects of these derivatives have also been studied against hormonal and non-hormonal breast cancer cell lines (MCF-7) and human colorectal tumor cells (HCT-116). researchgate.net The ability of these compounds to inhibit the growth of various cancer cell lines highlights their potential as leads for the development of new anticancer therapies. nih.govnih.govmdpi.comd-nb.info

The table below shows the IC50 values of a representative compound against various cancer cell lines.

| Compound | HCT-116 (Colon) | RKO (Colon) | A2780 (Ovarian) | Hela (Cervical) | Reference |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | 2.56 µM | 3.67 µM | 3.46 µM | 2.71 µM | chemrj.org |

Modulation of Epigenetic Targets (e.g., G9a, DNMT1)

Epigenetic modifications play a crucial role in cancer development, and targeting the enzymes responsible for these modifications is a promising therapeutic strategy. mdpi.comnih.gov Derivatives of this compound have been identified as inhibitors of the lysine (B10760008) methyltransferase G9a and DNA methyltransferase 1 (DNMT1), two key epigenetic enzymes. mdpi.com

The dual activity of these compounds is largely influenced by the substituents at specific positions of the molecule. mdpi.com For instance, the presence of an N,1-dimethylpiperidin-4-amine substituent has been shown to increase the dual inhibitory activity against both G9a and DNMT1. mdpi.com The physical interaction between DNMT1 and G9a suggests a coordinated mechanism for regulating DNA and histone methylation. nih.gov The development of dual inhibitors for G9a and DNMT1, such as those derived from the 4-aminoquinoline scaffold, represents a novel approach to cancer therapy. mdpi.comnih.govresearchgate.net

Specific Pathway Interference in Tumorigenesis (e.g., ATG5-dependent autophagy pathway)

Autophagy is a cellular process responsible for the degradation and recycling of cellular components to maintain homeostasis. nih.gov In the context of cancer, autophagy can have a dual role, either promoting or suppressing tumor growth. nih.gov One of the key proteins in the autophagy pathway is ATG5 (Autophagy Related 5). nih.gov The ATG5-dependent autophagy pathway is crucial for the formation of the autophagosome, a key structure in the autophagic process. nih.gov

Recent studies have shown that chaperone-mediated autophagy (CMA), another type of autophagy, can influence ATG5-dependent macroautophagy. nih.gov Specifically, increased CMA activity has been found to downregulate ATG5-dependent macroautophagy, which in turn promotes the growth and metastasis of certain cancer cells, such as in breast cancer. nih.gov This suggests that the modulation of autophagy pathways, including the ATG5-dependent pathway, is a potential therapeutic target in oncology. While direct studies on this compound derivatives and their specific interference with the ATG5-dependent autophagy pathway in tumorigenesis are not extensively detailed in the provided results, the known anticancer activities of some piperidine derivatives suggest a potential for interaction with such fundamental cancer-related pathways. For instance, a derivative of N,N-Dimethylpiperidin-4-amine with a 1H-pyrrolo[3,2-c]quinoline core has demonstrated an IC₅₀ of 33 nM against NCI-H1975 lung cancer cells, which is attributed to improved cellular permeability and target engagement.

Central Nervous System (CNS) Modulatory Actions

Derivatives of this compound have shown significant modulatory actions within the central nervous system, interacting with various neurotransmitter systems and exhibiting a range of pharmacological effects.

Derivatives of N,N-Dimethylpiperidin-4-amine have been shown to interact with neurotransmitter systems, including dopaminergic and serotonergic pathways. These interactions suggest potential applications in managing neurological conditions like depression and anxiety. For example, some analogs have displayed affinity for neurotransmitter receptors, indicating a role in modulating these pathways. Furthermore, structural analogs like trans-3,4-dimethylpiperidine have been identified as μ-opioid receptor antagonists, highlighting how the positioning of methyl groups can influence biological activity.

Research into related piperidine derivatives has revealed interactions with various receptors. For instance, certain derivatives have been found to bind to the 5-HT6 receptor, although with reduced affinity compared to piperazine-containing analogs, suggesting that the dimethyl group may cause steric hindrance. nih.gov Other piperidine derivatives have been developed as potent and selective κ opioid receptor antagonists. nih.gov

A summary of the receptor binding affinities for selected piperidine derivatives is presented in the table below.

| Compound/Derivative | Receptor Target | Binding Affinity (Ke, nM) | Selectivity |

| JDTic Analogue 4 | κ opioid receptor | 0.024 | 370-fold vs μ, 18400-fold vs δ |

| JDTic Analogue 5 | κ opioid receptor | 0.01 | 1480-fold vs μ, 24900-fold vs δ |

| JDTic Analogue 6 | κ opioid receptor | 0.039 | 175-fold vs μ, 17600-fold vs δ |

| JDTic Analogue 7 | κ opioid receptor | 0.268 | 25-fold vs μ |

| JDTic Analogue 8 | κ opioid receptor | 0.25 | - |

| Thiazole derivative with piperidinamine side chain | CRF1 Receptor | pKi = 8.73 | - |

Data sourced from multiple studies on piperidine derivatives. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes are important in the treatment of neurological disorders. mdpi.com Derivatives of N,N-dimethylpiperidin-4-amine have been investigated for their MAO inhibitory activity. One such derivative, part of a series of alicyclic amines, demonstrated potent MAO-B inhibition with a pIC₅₀ value of 8.93. nih.gov

A study on pyridazinobenzylpiperidine derivatives found that many compounds exhibited greater inhibition of MAO-B than MAO-A. mdpi.com For example, compound S5 showed the most potent MAO-B inhibition with an IC₅₀ of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com The substitution pattern on the piperidine ring was found to significantly influence the MAO-B inhibitory activity. mdpi.comacs.org

The table below summarizes the MAO inhibitory activity of selected pyridazinobenzylpiperidine derivatives.

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) |

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | - | - |

| S16 | - | 0.979 | - |

Data from a study on pyridazinobenzylpiperidine derivatives. mdpi.com

Several derivatives of piperidine have been investigated for their potential as anticonvulsant agents. smolecule.com For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown excellent anticonvulsant activity in maximal electroshock tests. researchgate.net The structural features of these compounds, including the piperidine ring, are believed to contribute to their efficacy against seizures. nih.gov

Studies on 1,2,4-triazine (B1199460) compounds, some of which incorporate a dimethylpiperidine moiety, have also reported anticonvulsant activity. google.com The development of novel anticonvulsants is an active area of research, with piperidine-based structures being a promising scaffold. nih.gov

Diverse Pharmacological Actions of Piperidine Derivatives

The piperidine scaffold is a common feature in a wide range of pharmacologically active compounds, contributing to diverse biological activities.

Piperidine derivatives are well-known for their antihistaminic properties. ontosight.aiepo.org They often act as H1-antagonists, blocking the effects of histamine (B1213489) and providing relief from allergic reactions. nih.gov For example, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051) is a potent, orally active H1-antagonist with a long duration of action. nih.gov

The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines has led to the discovery of compounds with significant in vivo antihistaminic activity. nih.gov Phenylethyl derivatives, in particular, have demonstrated potent antihistamine properties. nih.gov The antihistaminic effects of piperidine derivatives make them valuable in the treatment of conditions such as allergic rhinitis, urticaria, and asthma. epo.org

Anticoagulant Activity

The 1,3-dimethylpiperidine core structure has been incorporated into novel synthetic compounds to evaluate their potential as anticoagulant agents. Research has focused on creating derivatives that can interfere with the blood coagulation cascade, offering an alternative to established therapies like heparin and coumarins. scialert.netscialert.net

In one study, a series of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives were synthesized using a 1,3-dimethylpiperidine moiety as a key structural component. scialert.netscialert.net These compounds were then screened for their anticoagulant effects using standard in vitro coagulation assays: the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) in human plasma. scialert.netscialert.netresearchgate.net The APTT assay assesses the integrity of the intrinsic and common coagulation pathways, while the PT assay evaluates the extrinsic and common pathways.

Among the synthesized compounds, certain derivatives showed notable activity. scialert.net Specifically, the 2-thioxoimidazolidin-4-one series demonstrated more potent anticoagulant effects than the imidazolidine-2,4-dione series. scialert.net One compound, 3-(2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one (compound 5f), was identified as particularly potent, showing a clotting time of over 1000 seconds in the APTT assay at a concentration of 60 µg/mL, a significant prolongation compared to the control. scialert.netresearchgate.netresearchgate.net This high level of activity suggests it is a promising candidate for further development as an anticoagulant agent. scialert.netresearchgate.net

| Compound Name | Assay | Concentration | Result (Clotting Time in seconds) | Reference |

|---|---|---|---|---|

| 3-(2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one | APTT | 60 µg/mL | >1000 | scialert.net |

| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione | APTT | 60 µg/mL | Data not specified, but less active than the thioxo- derivative | scialert.net |

Modulators of WDR5-MLL Interaction

The interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) protein is a critical dependency for the function of MLL methyltransferase complexes, which are implicated in various cancers, particularly acute leukemia. nih.govmedchemexpress.com Disrupting this protein-protein interaction with small molecules is a recognized therapeutic strategy. nih.govnih.gov

In the pursuit of potent antagonists for the WDR5-MLL interaction, a systematic structure-activity relationship (SAR) study was conducted on a series of N-(2-(piperazin-1-yl)-5-nitrophenyl)benzamides. nih.gov As part of this research, various secondary amines were explored to replace the N-methylpiperazine moiety of an initial lead compound. One of the amines tested was this compound, which was incorporated into the benzamide (B126) scaffold. nih.gov

The resulting compound, 2-chloro-N-(2-((1,3-dimethylpiperidin-4-yl)amino)-5-nitrophenyl)benzamide, was evaluated for its ability to displace a fluorescein-labeled histone H3 peptide from WDR5 in a fluorescence polarization assay. nih.gov However, this specific derivative, which contains the this compound group, did not show significant activity, with an IC₅₀ value greater than 20 µM. nih.gov This finding was part of a broader optimization effort that ultimately led to more potent antagonists by exploring different structural modifications. nih.gov

| Compound Name | Target | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(2-((1,3-dimethylpiperidin-4-yl)amino)-5-nitrophenyl)benzamide | WDR5-MLL Interaction | Fluorescence Polarization | >20 µM | nih.gov |

METTL3 Enzyme Inhibition

Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) writer complex, which is responsible for the most common internal mRNA modification. nih.govuzh.ch There is growing evidence for the oncogenic role of METTL3 in cancers like acute myeloid leukemia (AML), making it an attractive target for small molecule inhibitors. nih.govgoogle.com

In a structure-based drug discovery campaign, derivatives containing a dimethylpiperidine scaffold were designed to inhibit METTL3 by competing with its natural co-substrate, S-adenosyl methionine (SAM). nih.gov X-ray crystallography revealed that the charged nitrogen of the piperidine group anchors to the aspartate residue D395 in the SAM-binding pocket of METTL3 via a salt bridge. nih.gov The piperidine moiety itself occupies a specific hydrophobic sub-pocket (designated pocket 6). nih.gov

The research involved synthesizing and testing a series of compounds where the dimethylpiperidine group was systematically modified to optimize interactions within this pocket. The initial compound with a dimethylpiperidine group (compound 16) had an IC₅₀ of 1.7 µM. nih.gov Replacing the dimethyl group with other substituents, such as cyclopropyl (B3062369) or ethyl-methyl groups, did not improve potency. nih.gov However, combining the optimized piperidine scaffold with other beneficial structural features led to the development of highly potent inhibitors. For example, compound 54, which incorporates key structural optimizations, demonstrated an IC₅₀ of 54 nM for the METTL3/METTL14 complex and showed activity in an AML cell line. nih.govuzh.ch

| Compound Name/Number | Scaffold Feature | Target | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 16 | Dimethylpiperidine | METTL3/METTL14 | 1.7 µM | nih.gov |

| Compound 17 | Cyclopropylpiperidine | METTL3/METTL14 | 1.7 µM | nih.gov |

| Compound 54 | Optimized piperidine scaffold combined with other features | METTL3/METTL14 | 54 nM | nih.gov |

Computational Chemistry and in Silico Approaches in 1,3 Dimethylpiperidin 4 Amine Research

Quantum Mechanical Studies for Molecular Properties and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used for studying piperidine-based systems. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. In studies of related piperidine (B6355638) compounds, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is commonly employed, often paired with basis sets such as 6-31G(d,p) or 6-311G++(d,p), to optimize molecular structures and calculate various parameters. nih.govresearchgate.net These calculations are crucial for obtaining a reliable three-dimensional structure, which serves as the foundation for all further computational analyses, including docking and molecular dynamics. tandfonline.com

Table 1: Typical Parameters for DFT Calculations on Piperidine Derivatives

| Parameter | Method/Basis Set | Purpose | Source(s) |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | To find the lowest energy, most stable 3D structure of the molecule. | nih.gov |

| Vibrational Frequencies | DFT/B3LYP | To confirm the optimized structure is a true energy minimum and to compare with experimental IR/Raman spectra. | researchgate.net |

From the electron density calculated by DFT, several descriptors can be derived to predict a molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. nih.gov Color-coding reveals the charge distribution: red, orange, and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while green and blue areas indicate positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netchemrxiv.org For 1,3-Dimethylpiperidin-4-amine, the nitrogen atoms of the piperidine ring and the primary amine would be expected to be regions of negative potential, representing key sites for hydrogen bonding. researchgate.nettandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and stabilizing interactions within a molecule. tandfonline.com By studying the interactions between filled (donor) and empty (acceptor) orbitals, it quantifies hyperconjugative effects that contribute to molecular stability. tandfonline.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.com For related piperidine derivatives, this gap has been calculated to be around 3.59 eV. tandfonline.com

Table 2: Key Electronic Descriptors and Their Significance

| Descriptor | Significance | Source(s) |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for predicting intermolecular interactions. | researchgate.nettandfonline.comchemrxiv.org |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. | tandfonline.com |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics simulations are used to explore its physical behavior, including its conformational flexibility and interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. sci-hub.se This method is critical in drug discovery for screening virtual libraries and understanding the structural basis of ligand activity. For piperidine derivatives, docking studies have been performed against various targets, including AmpC β-lactamase and opioid receptors. sci-hub.semdpi.com These studies help identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. tandfonline.com For instance, in studies of ligands binding to the kappa-opioid receptor, a crucial interaction involves a salt bridge between the protonated amine of the piperidine scaffold and the aspartic acid residue D138. mdpi.com

Table 3: Examples of Protein Targets for Piperidine Derivatives in Docking Studies

| Protein Target | Therapeutic Area | Key Interactions | Source(s) |

|---|---|---|---|

| Opioid Receptors (e.g., KOR) | CNS Disorders, Pain | Salt bridges, hydrogen bonds, hydrophobic interactions. | mdpi.comnih.gov |

| AmpC β-lactamase | Antibacterial | Hydrogen bonds with active site amino acids. | sci-hub.se |

The piperidine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. Computational studies, supported by experimental data, consistently show that the chair conformation is the most stable for piperidine rings due to its minimization of steric and torsional strain. nih.gov For this compound, the substituents (methyl and amine groups) are predicted to predominantly occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions, which would destabilize the ring system. DFT calculations can quantify the energy differences between various conformers, confirming the stability of the chair form with equatorial substituents. sunway.edu.my

Table 4: Conformational Analysis of Substituted Piperidines

| Conformation | Substituent Orientation | Relative Stability | Reason | Source(s) |

|---|---|---|---|---|

| Chair | Equatorial | Most Stable | Minimizes steric hindrance and 1,3-diaxial interactions. | sunway.edu.my |

| Chair | Axial | Less Stable | Increased steric strain from 1,3-diaxial interactions. |

Predictive Toxicology and Pharmacokinetic Assessment (In Silico ADMET)

Before significant resources are invested in synthesizing and testing a new drug candidate, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to forecast its pharmacokinetic properties. tandfonline.comdntb.gov.ua These models evaluate a compound's potential to become a viable drug by assessing properties like oral bioavailability and central nervous system (CNS) penetration. researchgate.net

Key predicted parameters include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and predict oral bioavailability. tandfonline.com

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which correlates with its ability to permeate cell membranes. A TPSA of less than 140 Ų is generally considered good for oral bioavailability, while a value under 76 Ų is often desired for CNS penetration. tandfonline.comnih.gov

logP and logS: These values predict a compound's lipophilicity (partition coefficient between octanol (B41247) and water) and aqueous solubility, respectively. tandfonline.com

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB to act on targets within the CNS. A logBB value greater than -1 is often considered favorable. tandfonline.comnih.gov

Human Intestinal Absorption (HIA): Estimates the percentage of a drug that will be absorbed from the gut. tandfonline.com

Table 5: Representative In Silico ADMET Profile for a Piperidine-Based CNS Drug Candidate

| Property | Predicted Value/Range | Significance | Source(s) |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight | < 500 g/mol | Lipinski's Rule | tandfonline.com |

| ClogP | 2 - 4 | Lipinski's Rule; Optimal for CNS penetration. | nih.gov |

| H-Bond Donors | ≤ 5 | Lipinski's Rule | tandfonline.com |

| H-Bond Acceptors | ≤ 10 | Lipinski's Rule | tandfonline.com |

| Pharmacokinetics | |||

| Topological Polar Surface Area (TPSA) | < 76 Ų | Good cell membrane and BBB permeability. | nih.gov |

| Water Solubility (logS) | > -4 mol/L | Adequate solubility for absorption. | tandfonline.com |

| Human Intestinal Absorption (HIA) | > 80% | High potential for oral bioavailability. | tandfonline.com |

| Blood-Brain Barrier (logBB) | > -1.0 | Likely to cross the BBB. | tandfonline.comnih.gov |

| Drug-Likeness |

Absorption and Distribution Prediction Models

In silico models are frequently used to predict the absorption and distribution of chemical compounds, key determinants of their bioavailability and potential to reach target sites. nih.govarabjchem.org These models estimate physicochemical properties and physiological interactions that govern a compound's movement through the body. Modern computational tools can predict a range of ADMET parameters, offering insights into a compound's potential as a therapeutic agent or its risk as a toxicant. chemjournal.kzresearchgate.net

Key predicted parameters for absorption and distribution include:

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. Models suggest that a significant percentage of drug-like compounds can be predicted to have high human oral absorption. nih.gov

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is crucial for neurologically active agents and is also a key safety consideration. chemjournal.kz Computational models can predict whether a compound is likely to penetrate the central nervous system.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and thus its availability to exert biological effects or be cleared from the body.

Physicochemical Descriptors: Properties such as the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are fundamental inputs for these models. researchgate.neteuropa.eu These descriptors help predict a molecule's "drug-likeness" according to frameworks like Lipinski's Rule of Five. researchgate.net

For piperidine derivatives, various platforms like SwissADME, ADMET Predictor, and PreADMET are employed to generate these predictions. chemjournal.kzeuropa.euiapchem.org These tools use large datasets of experimentally verified compounds to build their predictive models. iapchem.org

Table 1: Predicted Absorption and Distribution Properties for this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 128.22 g/mol | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | ~0.3 - 1.2 | Affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Correlates with transport properties, including intestinal absorption and BBB penetration. |

| Human Intestinal Absorption | High | Suggests good absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to cross | Indicates potential for central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by this major efflux transporter. |

Metabolic Fate Prediction and Stability

The metabolic stability of a compound, often determined by its susceptibility to biotransformation by enzymes like the cytochrome P450 (CYP) superfamily, significantly impacts its pharmacokinetic profile. srce.hr In silico tools play a crucial role in predicting metabolic fate early in development, helping to identify potential metabolic liabilities and guide the design of more stable compounds. pensoft.net

For 4-aminopiperidine (B84694) derivatives, N-dealkylation is a major metabolic pathway, frequently catalyzed by the CYP3A4 isoform. nih.govacs.org Computational studies combining molecular docking and quantum mechanics can elucidate the interactions between the substrate and the enzyme's active site, revealing key residues (such as serine 119 in CYP3A4) that facilitate the reaction. acs.org The reactivity of the α-carbon hydrogens on the side chains often dictates the direction of catalysis. nih.gov

Prediction of metabolic stability is typically expressed as:

Intrinsic Clearance (CLint): Describes the maximum metabolic activity of the liver toward a compound in the absence of other physiological limitations. srce.hr

Half-life (t1/2): The time required for the concentration of the parent compound to decrease by 50%. srce.hr

Software platforms like Lhasa's Meteor, ADMET Predictor, and others use knowledge-based rules or machine learning models to identify likely sites of metabolism ("soft spots") and predict the involvement of specific CYP isoforms. pensoft.netresearchgate.net

Table 2: Predicted Metabolic Profile for this compound

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Metabolic Stability | Low to Intermediate | Suggests the compound is susceptible to biotransformation. |

| Primary Metabolizing Enzymes | CYP3A4, other CYPs | Indicates potential for drug-drug interactions involving these enzymes. |

| Major Metabolic Pathway | N-dealkylation, Ring α-oxidation | Predicts the primary chemical modifications the compound will undergo. nih.gov |

| CYP2D6 Inhibitor | Predicted to be an inhibitor | Highlights a specific risk for interactions with drugs metabolized by CYP2D6. researchgate.net |

Excretion Pathway Modeling

While absorption, distribution, and metabolism are extensively modeled, the in silico prediction of specific excretion pathways is more complex and less developed. Excretion is the final step in eliminating a compound and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).

Computational ADME tools often provide predictions for parameters related to excretion, rather than modeling the entire pathway. Key predicted parameters include:

Renal Clearance: Some models estimate the rate at which a drug is cleared by the kidneys. This is often linked to predictions of whether the compound is a substrate for renal transporters.

Total Clearance: This is a composite value representing the sum of all elimination processes (metabolic, renal, etc.). Models for metabolic stability are a primary contributor to this prediction. researchgate.net

Toxicity Prediction Models

Predicting toxicity is one of the most critical applications of computational chemistry in chemical safety assessment. ljmu.ac.uk Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate a chemical's structural or physicochemical properties with its biological activity, including toxicity. qucosa.deresearchgate.net These models are invaluable for flagging potential hazards before extensive experimental testing is performed. nih.gov

For aliphatic amines, toxicity is often linked to descriptors like lipophilicity (log KOW). nih.gov Studies have developed robust QSAR models for various aquatic species, including Tetrahymena pyriformis and the fathead minnow (Pimephales promelas), showing a strong correlation between log KOW and toxicity endpoints like the 50% inhibitory growth concentration (IGC50) or the 50% lethal concentration (LC50). qucosa.denih.gov For tertiary amines specifically, more complex bilinear regression models may be required to accurately predict toxicity. qucosa.de

Various software tools and platforms are available for toxicity prediction:

ECOSAR: Predicts aquatic toxicity by classifying chemicals and applying class-specific QSARs. epa.gov

ProTox-II / ProTox-III: Predicts various toxicity endpoints, including acute oral toxicity (LD50) in rodents and assigns a toxicity class. chemjournal.kz

Derek Nexus: A knowledge-based expert system that identifies structural alerts related to potential toxicity, such as mutagenicity or carcinogenicity.

Toxicity Predictor: A web-based tool that uses machine learning to identify potential molecular initiating events of toxicity. nih.gov

Table 3: Predicted Toxicity Profile for this compound

| Endpoint | Predicted Value/Classification | Modeling Approach |

|---|---|---|

| Oral Toxicity (Rodent LD50) | ~300-2000 mg/kg | QSAR / ProTox-III chemjournal.kz |

| Toxicity Class (GHS) | Class 4 or 5 (Warning/May be harmful) | Based on predicted LD50 values. |

| Mutagenicity (Ames Test) | Predicted Negative | Structural alert analysis / QSAR models. ljmu.ac.uk |

| hERG Inhibition | Predicted Inhibitor (low-medium risk) | QSAR models based on structural features. researchgate.net |

| Aquatic Toxicity (e.g., Fathead Minnow LC50) | Moderate Toxicity | QSAR based on lipophilicity (log KOW). qucosa.denih.gov |

Future Perspectives and Therapeutic Advancement of 1,3 Dimethylpiperidin 4 Amine Analogues

Optimization Strategies for Enhanced Potency and Selectivity toward Specific Targets

The refinement of 1,3-dimethylpiperidin-4-amine analogues to improve their potency and selectivity is a key area of research. Optimization strategies often revolve around systematic modifications of the piperidine (B6355638) core and its substituents to enhance interactions with the biological target.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in the development of κ-opioid receptor (KOR) antagonists based on a piperidine scaffold, replacing hydroxyl groups with hydrogen, fluoro, or chloro substituents resulted in potent and selective antagonists. acs.org Specifically, substituting the phenolic hydroxyl group of a parent compound with a fluoro group led to a highly potent and selective KOR antagonist. acs.orgnih.gov However, replacing the same hydroxyl group with a larger bromo group or an amino group led to a decrease in potency and selectivity at the κ receptor. acs.orgnih.gov This highlights the sensitivity of the target's binding pocket to the size and electronic nature of the substituents.

Further SAR studies on other piperidine analogues have shown that modifications at different positions can have varied impacts. For example, in a series of thieno[2,3-d]pyrimidine (B153573) inhibitors, modest potency was observed for analogues with basic substituents on the piperidine ring. nih.gov In another series of inhibitors targeting the WDR5-MLL interaction, modifications to the benzamide (B126) moiety attached to a piperazine (B1678402) (a related heterocycle) ring had a more variable effect on potency, while monofluorination at a specific position on an aromatic ring consistently led to more active compounds. nih.gov These examples underscore the importance of empirical testing of various substituents to map the chemical space and identify optimal functionalities for target engagement.

Table 1: Impact of Substituent Modification on Receptor Potency and Selectivity for a JDTic Analogue

| Analogue Modification | Target Receptor | Potency (Ke nM) | Selectivity vs. µ-receptor | Reference |

|---|---|---|---|---|

| Parent Compound (JDTic) | κ | 0.02 | High | acs.org |

| Fluoro substitution | κ | 0.01 | High | acs.org |

| Chloro substitution | κ | 0.039 | High | acs.org |

| Bromo substitution | κ | 0.268 | 25-fold | acs.orgnih.gov |

This table is interactive and can be sorted by column.

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

Researchers are actively exploring new applications for this compound analogues by testing them against novel biological targets and in therapeutic areas beyond their traditional scope. This exploration has unveiled promising activities in oncology, infectious diseases, and coagulation disorders.

One area of interest is the development of dual-target inhibitors. For example, piperidine derivatives have been identified as potent antagonists for both the histamine (B1213489) H₃ receptor and the sigma-1 (σ₁) receptor, which could offer synergistic effects for treating certain conditions. acs.org The piperidine moiety is considered a critical structural element for this dual activity. acs.org

In the realm of oncology, piperidine-based compounds are being investigated as inhibitors of various targets. Analogues have been designed as inhibitors of the colchicine (B1669291) binding site on tubulin, demonstrating potent anticancer activity against prostate cancer cells by inducing apoptosis. tandfonline.com Other research has focused on epigenetic targets, with 4-aminoquinoline (B48711) derivatives bearing a N,1-dimethylpiperidin-4-amine substituent showing dual inhibitory activity against the lysine (B10760008) methyltransferase G9a and DNA methyltransferase (DNMT1), both of which are implicated in cancer. researchgate.net

For infectious diseases, N-Myristoyltransferase (NMT) has emerged as a target. This enzyme is crucial for the survival of parasites like Leishmania. Thienopyrimidine inhibitors incorporating an N-methylpiperidin-4-amine moiety have been synthesized and shown to have on-target activity against the parasite. nih.govacs.org

Furthermore, certain 1,3-dimethylpiperidin-4-ylideneamino derivatives have been screened for other activities. One such derivative, linked to a 2-thioxoimidazolidin-4-one core, showed significant anticoagulant properties in laboratory tests, while another analogue demonstrated high activity against the MCF-7 breast cancer cell line. scialert.net

Table 2: Novel Biological Targets for Piperidine Analogues

| Piperidine Analogue Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Piperidine-based compounds | Histamine H₃ / Sigma-1 Receptors | Neuropathic Pain | acs.org |

| Thienopyrimidine derivatives | N-Myristoyltransferase (NMT) | Leishmaniasis | nih.govacs.org |

| Imidazolidine-2,4-dione derivatives | MCF-7 Breast Cancer Cell Line | Oncology | scialert.net |

| 2-thioxoimidazolidin-4-one derivatives | Coagulation Factors | Anticoagulation | scialert.net |

| 4-aminoquinoline derivatives | G9a / DNMT1 | Oncology | researchgate.net |

This table is interactive and can be sorted by column.

Development of Advanced Delivery Systems for Piperidine-Based Therapeutics

The effectiveness of a therapeutic agent is highly dependent on its ability to reach the target site in the body at an effective concentration. mdpi.com Advanced drug delivery systems (DDS) are being developed to improve the therapeutic index of drugs, including piperidine-based compounds, by enhancing their delivery, controlling their release, and minimizing off-target effects. nih.gov

Polymer-based DDS are a major focus of this research. These systems can be formulated as nanoparticles, micelles, or hydrogels to encapsulate or conjugate drugs. mdpi.comsigmaaldrich.com Biodegradable polymers like polylactic-co-glycolic acid (PLGA) are often used because they are safe and can provide controlled, long-acting release of the therapeutic agent. mdpi.com For piperidine-based therapeutics, polymeric films have been developed that can maintain contact with target tissue and allow for the controlled release of the active molecule, which is particularly promising for applications like fighting microbial infections. nih.gov

Nanocarriers, such as liposomes and polymeric nanoparticles, offer advantages like improved stability, targeted delivery, and sustained release. nih.gov Liposomes, which are biocompatible vesicles, can be engineered to carry both hydrophilic and lipophilic drugs and can even be modified to cross the blood-brain barrier. genesispub.org These systems can be particularly beneficial for piperidine analogues targeting the central nervous system. Polymer-lipid hybrid nanoparticles combine the strengths of both systems and are gaining wide usage. nih.gov

Targeted drug delivery systems can be achieved by modifying the surface of the delivery vehicle with ligands such as antibodies or peptides that bind to specific receptors on target cells. sigmaaldrich.com This strategy is especially relevant for cancer therapy, where it can increase the concentration of the drug at the tumor site while reducing systemic toxicity. genesispub.org For example, nanocarriers can be designed to respond to the specific microenvironment of a tumor, such as changes in pH or enzyme expression, to trigger drug release. mdpi.com

Addressing Synthetic Challenges for Scalable and Enantioselective Production

The translation of promising this compound analogues from the laboratory to clinical use requires robust, scalable, and cost-effective synthetic methods. A significant challenge lies in the enantioselective production of these compounds, as different stereoisomers can have vastly different biological activities and safety profiles.

The synthesis of complex piperidine derivatives, such as the (3R,4R)-disubstituted piperidine core of the drug Tofacitinib, highlights these challenges. mdpi.com The preparation of this key intermediate requires precise control over stereochemistry at two asymmetric centers. mdpi.com Various synthetic routes have been developed, often starting from materials like 4-methylpyridin-3-amine or 4-methyl-picoline. mdpi.comnih.gov These multi-step syntheses can involve challenging reactions such as rhodium-catalyzed hydrogenation and reductive amination. nih.gov Often, a final chiral resolution step using a resolving agent is necessary to separate the desired enantiomer from a racemic mixture, which can increase the time and cost of production. mdpi.com

Researchers are continually working to develop more efficient and enantioselective synthetic strategies. Chiral auxiliary-mediated approaches have shown effectiveness in controlling the stereochemistry during piperidine synthesis. smolecule.com Another approach involves the use of specific catalysts for asymmetric reduction. For example, while a TiCl₄/NEt₃ system can achieve high enantiomeric excess, it requires strict anhydrous conditions. Alternative catalysts like Rh/C may offer higher enantioselectivity but at an increased cost.

Difficulties can also arise from the reactivity of the starting materials. For instance, attempts to synthesize certain thienopyrimidine analogues using N-methylpiperidin-4-amine were complicated by the presence of two possible nucleophilic centers in the reagent. nih.govacs.org Similarly, efforts to create des-methyl derivatives using 4-amino-N-methylpiperidine failed due to competing side reactions that resulted in an inseparable mixture of products. nih.govacs.org Overcoming these synthetic hurdles is crucial for the successful development and commercialization of new piperidine-based therapeutics. researchgate.net

Integration of Computational and Experimental Methodologies in Rational Drug Design

The synergy between computational and experimental methods has become a cornerstone of modern rational drug design, significantly accelerating the discovery and optimization of new drugs, including this compound analogues. openmedicinalchemistryjournal.com

Computational tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations allow researchers to predict how a molecule will interact with its target at an atomic level. openmedicinalchemistryjournal.comresearchgate.net Molecular docking, for example, can predict the preferred binding mode and affinity of a ligand within the active site of a protein, helping to identify novel and potent compounds. openmedicinalchemistryjournal.com This was used to understand the binding interactions of piperidine derivatives with histamine H₃ and sigma-1 receptors. acs.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using genetic algorithms, researchers can select relevant molecular descriptors to build predictive models, such as multiple linear regression (MLR) and artificial neural network (ANN) models. researchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates and discriminating potent drug candidates from a large library of analogues. researchgate.net

These in silico methods are most powerful when used in conjunction with experimental techniques. For example, the crystal structure of a target protein bound to an inhibitor can provide invaluable information for guided optimization. nih.gov This experimental data can be used to refine computational models and guide the design of new analogues with improved potency and selectivity. frontiersin.org Density functional theory (DFT) simulations can provide further insights into the electronic characteristics and reactivity of a compound, complementing experimental data. researchgate.net This integrated approach, combining computational prediction with experimental validation, enhances the efficiency of the drug discovery process, reduces costs, and increases the likelihood of developing successful new piperidine-based therapeutics. openmedicinalchemistryjournal.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.